N-[[1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide
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Overview
Description
N-[[1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the 5-fluoro-2-pyrazol-1-ylphenyl intermediate, which is then reacted with a piperidine derivative. The final step involves the formation of the phenylpropanamide moiety through amide bond formation.
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Step 1: Synthesis of 5-fluoro-2-pyrazol-1-ylphenyl Intermediate
Reagents: 5-fluoropyrazole, benzyl chloride
Conditions: Reflux in anhydrous solvent (e.g., toluene) with a base (e.g., potassium carbonate)
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Step 2: Formation of Piperidine Derivative
Reagents: 3-piperidinemethanol, 5-fluoro-2-pyrazol-1-ylphenyl intermediate
Conditions: Stirring at room temperature in the presence of a coupling agent (e.g., EDCI, HOBt)
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Step 3: Amide Bond Formation
Reagents: 3-phenylpropanoic acid, piperidine derivative
Conditions: Reflux in anhydrous solvent (e.g., dichloromethane) with a dehydrating agent (e.g., DCC)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to hydrogenated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Bromine (Br₂) in the presence of a Lewis acid (e.g., AlCl₃)
Major Products
Oxidation: Formation of N-oxide derivatives
Reduction: Hydrogenated pyrazole derivatives
Substitution: Brominated phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-[(5-chloro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide
- N-[[1-[(5-methyl-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide
- N-[[1-[(5-bromo-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide
Uniqueness
N-[[1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide is unique due to the presence of the fluorine atom on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O/c26-23-10-11-24(30-15-5-13-28-30)22(16-23)19-29-14-4-8-21(18-29)17-27-25(31)12-9-20-6-2-1-3-7-20/h1-3,5-7,10-11,13,15-16,21H,4,8-9,12,14,17-19H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQDQGOLDTVFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)F)N3C=CC=N3)CNC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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